Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate
CAS No.:
Cat. No.: VC13424326
Molecular Formula: C19H20BrNO4S
Molecular Weight: 438.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BrNO4S |
|---|---|
| Molecular Weight | 438.3 g/mol |
| IUPAC Name | methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3 |
| Standard InChI Key | NGRULGZZJVCEMK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
| Canonical SMILES | COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features three distinct moieties:
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Cyclopentane carboxylate ester: A five-membered ring with a methyl ester group at position 1, contributing to lipophilicity and metabolic stability .
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Biphenyl sulfonamide: A 4-(4-bromophenyl)benzenesulfonamide group, which enhances binding affinity to biological targets via hydrogen bonding and π-π interactions .
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Bromine substituent: A halogen atom at the para position of the distal phenyl ring, enabling further functionalization via cross-coupling reactions .
The IUPAC name is methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate, and its SMILES representation is COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 438.3 g/mol | |
| XLogP3 | 5.2 (estimated) | |
| Hydrogen Bond Donors | 1 (N–H of sulfonamide) | |
| Hydrogen Bond Acceptors | 5 (ester, sulfonyl, and ketone) |
Synthetic Approaches
Scalable Synthesis of Stereoisomers
A patented method for synthesizing stereoisomers of related cyclopentane carboxylates involves:
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Enantioselective alkylation: Lithiated 3-isobutoxycyclopent-2-enone intermediates are regioselectively alkylated with 4-bromobenzyl bromide .
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Hydrolysis and functionalization: Acidic hydrolysis of enol ethers yields cyclopentane-1,3-dione intermediates, which are subsequently esterified and sulfonylated .
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Resolution: Chiral chromatography or enzymatic resolution isolates stereoisomers with >98% enantiomeric excess (ee) .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Purity (ee) | Source |
|---|---|---|---|
| Alkylation of cyclopent-2-enone | 65–78 | >95% | |
| Sulfonylation of amine intermediate | 82–90 | >98% | |
| Final esterification | 75–85 | >99% |
Pharmacological and Biochemical Applications
Table 3: Predicted Binding Affinities
| Target Enzyme | Docking Score (kcal/mol) | Source |
|---|---|---|
| Carbonic Anhydrase II | -9.2 ± 0.3 | |
| Urease ( Helicobacter pylori ) | -7.8 ± 0.5 |
Comparative Analysis with Related Compounds
Cyclopentane-1,3-dione Isosteres
Cyclopentane-1,3-diones (CPDs) serve as carboxylic acid bioisosteres due to their similar p values (4.5–5.5) and ability to form hydrogen bonds . Replacing the carboxylate in thromboxane A2 receptor antagonists with CPDs improved metabolic stability while retaining nM affinity .
Table 4: Bioisostere Performance Comparison
Environmental and Toxicological Considerations
Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) are associated with ecological toxicity, including antibiotic resistance and aquatic toxicity . While no data exist for this specific compound, its structural similarity to SMZ suggests potential risks requiring further study .
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